![molecular formula C23H19FN4O3 B2933582 N-(4-fluorobenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide CAS No. 1260990-39-3](/img/structure/B2933582.png)
N-(4-fluorobenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide
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Overview
Description
N-(4-fluorobenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide is a complex organic compound that features a combination of fluorobenzyl, oxadiazole, and pyridinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Synthesis of the pyridinone moiety: This involves the condensation of an appropriate aldehyde with an amine, followed by cyclization.
Coupling reactions: The final step involves coupling the oxadiazole and pyridinone intermediates with the 4-fluorobenzyl group under suitable conditions, such as using a base and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Scaling up reactions: Using larger reactors and optimizing reaction times and temperatures.
Purification techniques: Employing methods such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, particularly at the fluorine position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(4-fluorobenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biological Studies: Investigation of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide involves interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors, leading to modulation of signal transduction pathways.
DNA Intercalation: Insertion between DNA base pairs, affecting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-chlorobenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide
- **N-(4-bromobenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide
Uniqueness
N-(4-fluorobenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide is unique due to the presence of the fluorobenzyl group, which can impart distinct electronic properties and influence its biological activity compared to its chloro- and bromo- counterparts.
Biological Activity
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes:
- Fluorobenzyl group : Enhances lipophilicity and may influence the binding affinity to biological targets.
- Oxadiazole moiety : Known for its role in enhancing biological activity, particularly in anti-inflammatory and anti-cancer applications.
- Pyridine derivative : Contributes to the overall pharmacological profile of the compound.
Molecular Formula
The molecular formula of this compound is C22H22FN3O3.
Anti-Cancer Activity
Research has indicated that compounds containing oxadiazole and pyridine derivatives exhibit significant anti-cancer properties. A study focusing on similar oxadiazole derivatives demonstrated:
- Mechanism of Action : Induction of apoptosis in cancer cells through caspase activation and modulation of cell cycle progression.
- In vitro Studies : Compounds showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
Anti-Inflammatory Effects
The incorporation of the oxadiazole moiety has been linked to enhanced anti-inflammatory activity. Studies have shown that:
- Inhibition of Pro-inflammatory Cytokines : The compound effectively reduced levels of TNF-alpha and IL-6 in cell cultures.
- Animal Models : In vivo studies demonstrated a reduction in inflammation markers in models of acute and chronic inflammation.
Neuroprotective Properties
Emerging research suggests potential neuroprotective effects:
- Epilepsy Models : Similar compounds have been studied for their anti-epileptic properties, showcasing the ability to modulate neurotransmitter levels and protect against oxidative stress .
Table 1: Summary of Biological Activities
Activity Type | Mechanism | Reference |
---|---|---|
Anti-Cancer | Induces apoptosis | |
Anti-Inflammatory | Reduces cytokine levels | |
Neuroprotective | Modulates neurotransmitter levels |
Case Study 1: Anti-Cancer Efficacy
A study explored the efficacy of a related oxadiazole-containing compound in inhibiting tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to controls, suggesting that structural modifications similar to those in N-(4-fluorobenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide could enhance therapeutic outcomes.
Case Study 2: Neuroprotective Effects
In a neuropharmacological study using zebrafish models, compounds with a similar structure were shown to mitigate seizure activity induced by pentylenetetrazole. The neuroprotective effects were attributed to the upregulation of neurosteroids and modulation of oxidative stress pathways .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O3/c1-15-4-8-17(9-5-15)21-26-22(31-27-21)19-3-2-12-28(23(19)30)14-20(29)25-13-16-6-10-18(24)11-7-16/h2-12H,13-14H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYHWVHTKFWHBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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